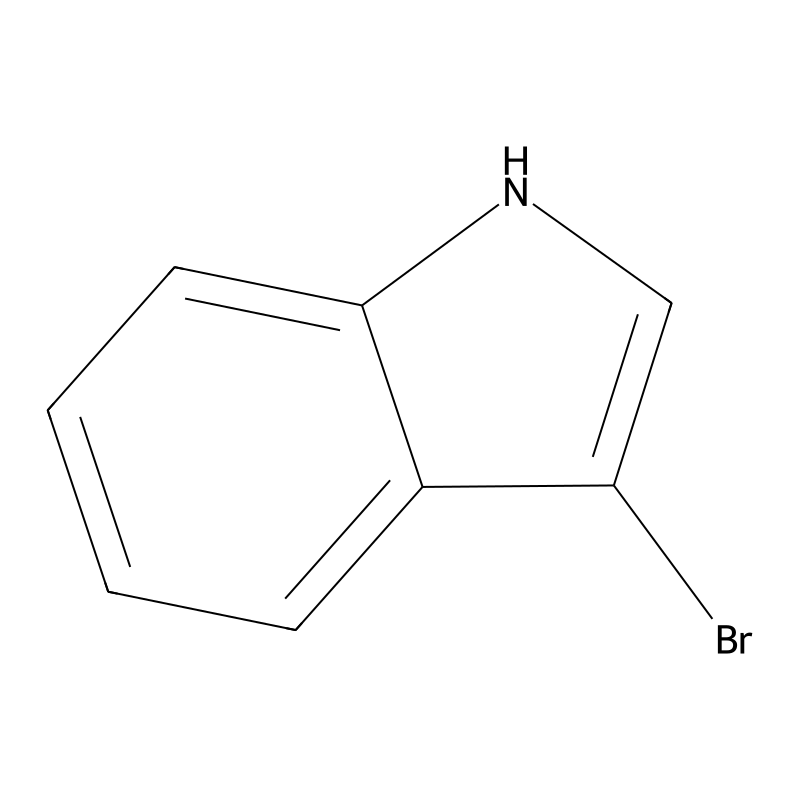

3-Bromo-1h-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Biological Research

Scientific Field: Biological Research

Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have been used as biologically active compounds for the treatment of various disorders in the human body

Methods of Application: The specific methods of application vary depending on the disorder being treated

Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties

Application in Alkaloid Synthesis

Scientific Field: Organic Chemistry

Summary of Application: 3-Bromo-1h-indole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids.

Methods of Application: The compound is used as a key in the synthesis of pharmaceutically active compounds and indole alkaloids.

Results or Outcomes: The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years.

Application in Multicomponent Reactions

Summary of Application: 3-Bromo-1h-indole, specifically 1H-Indole-3-carbaldehyde and its derivatives, are essential and efficient chemical precursors for generating biologically active structures.

Methods of Application: These compounds are used in multicomponent reactions (MCRs), which offer access to complex molecules.

Results or Outcomes: This method decreases the deployment of solvents and energy essential for the purification of intermediates.

Application in Chemical Synthesis

Scientific Field: Chemical Synthesis

Summary of Application: 3-Bromoindole is a useful research chemical used as a building block in a variety of chemical synthesis.

Methods of Application: It is used in the total synthesis of grossularines-1 and -2.

Results or Outcomes: This demonstrates its role in facilitating complex chemical reactions, which is crucial in chemical synthesis.

Application in Antiviral Research

Scientific Field: Virology

Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have shown potential as antiviral agents.

Methods of Application: The specific methods of application vary depending on the virus being targeted.

Results or Outcomes: Indole derivatives have demonstrated various biological activities, including antiviral properties.

Application in Anti-inflammatory Research

Scientific Field: Immunology

Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have shown potential as anti-inflammatory agents.

Methods of Application: The specific methods of application vary depending on the inflammatory condition being treated.

Results or Outcomes: Indole derivatives have demonstrated various biological activities, including anti-inflammatory properties.

Application in Antioxidant Research

Scientific Field: Biochemistry

Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have shown potential as antioxidants.

Methods of Application: The specific methods of application vary depending on the oxidative stress condition being treated.

Results or Outcomes: Indole derivatives have demonstrated various biological activities, including antioxidant properties.

3-Bromo-1H-indole is a halogenated derivative of indole, featuring a bromine atom at the third position of the indole ring. The indole structure is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrrole ring, which includes a nitrogen atom. This compound is notable for its potential in various

- Electrophilic Substitution: The bromine atom enhances the electrophilic character of the indole, making it reactive towards nucleophiles. For instance, it can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom adjacent to the bromine, leading to products like N-alkyl or N-aryl derivatives .

- Halogenation: The compound can be further halogenated at other positions on the indole ring. For example, bromination can occur at the 5-position when treated with additional bromine .

- Cross-Coupling Reactions: 3-Bromo-1H-indole serves as a valuable starting material for cross-coupling reactions, such as Suzuki and Sonogashira couplings, due to the reactivity of the bromo group .

3-Bromo-1H-indole and its derivatives exhibit a range of biological activities:

- Anticancer Properties: Compounds containing the indole structure are known for their anticancer activity. For instance, 3-bromo derivatives have been explored as potential inhibitors of various cancer cell lines .

- Antiviral Activity: Certain indole derivatives have shown efficacy against viral infections, including influenza and HIV.

- Antimicrobial Effects: The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics.

The synthesis of 3-bromo-1H-indole can be achieved through various methods:

- Halogenation of Indoles: One common method involves the direct bromination of indole using bromine in an organic solvent like dichloromethane. This reaction typically yields high purity and good yields .

- Multicomponent Reactions: These reactions allow for the efficient synthesis of complex molecules incorporating indole derivatives, including 3-bromo-1H-indole as a key building block.

- Fischer Indole Synthesis: This classical method can also be adapted to synthesize various substituted indoles, including those with bromine substitutions .

3-Bromo-1H-indole finds applications across multiple fields:

- Pharmaceuticals: Its derivatives are being investigated for their potential as therapeutic agents against cancer and infectious diseases .

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules due to its reactivity and versatility in chemical transformations.

- Material Science: Indoles are also explored in developing novel materials with unique electronic properties due to their aromatic characteristics .

Studies on 3-bromo-1H-indole often focus on its interactions with various biological targets:

- Protein Kinase Inhibition: Research has indicated that certain derivatives can act as inhibitors for protein kinases involved in cancer pathways, highlighting their potential in targeted cancer therapy .

- Nucleophilic Substitution Reactions: The compound's ability to react with nucleophiles allows for the exploration of new compounds that may exhibit enhanced biological activity or novel properties .

Several compounds share structural similarities with 3-bromo-1H-indole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromoindole | Bromine at position 5 | More reactive towards electrophiles than 3-bromo variant. |

| 3-Chloroindole | Chlorine at position 3 | Less reactive than bromo derivatives; used in different applications. |

| Indole | No halogen substituents | Serves as a parent compound; less reactive than halogenated variants. |

| 2-Methylindole | Methyl group at position 2 | Exhibits distinct biological activities compared to halogenated forms. |

The uniqueness of 3-bromo-1H-indole lies in its specific position of bromination, which influences its reactivity and biological properties compared to other indoles.

Traditional Chemical Synthesis Routes

Bromination of Indole Derivatives

The direct bromination of indole at the C3 position is achieved using pyridinium bromide perbromide in pyridine solvent at 0–2°C, yielding 64% 3-bromoindole. This method avoids the decomposition observed with dioxane dibromide (48% yield), as pyridine neutralizes hydrogen bromide byproducts that promote degradation. Alternative protocols employ N-bromosuccinimide (NBS) in carbon tetrachloride, though regioselectivity depends on substituents and protecting groups. For example, 3-methylindoles undergo C3-bromination with NBS under radical conditions, whereas unprotected indoles favor C2 attack.

Electrochemical bromination using ammonium bromide (NH₄Br) and tetrabutylammonium bromide (nBu₄NBr) in acetonitrile achieves 85% yield at 2 mA current. This method circumvents hazardous reagents and operates at ambient temperatures, leveraging anodic oxidation to generate bromine radicals (Br·) for C–H functionalization.

Table 1: Comparison of Chemical Bromination Methods

| Method | Reagents | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Pyridinium perbromide | Pyridine, PBP | 0–2°C | 64% | C3 |

| Dioxane dibromide | Dioxane, HBr | 8–10°C | 48% | C3 |

| Electrochemical | NH₄Br, nBu₄NBr | RT | 85% | C3 |

| NBS in CCl₄ | NBS, CCl₄ | Reflux | 93% | C2/C3 |

Protecting Group Strategies for Regioselective Bromination

Regioselectivity in indole bromination is highly sensitive to N-protection. Unprotected indoles favor C3 bromination due to the nucleophilic C3 position, while N-arylsulfonyl groups redirect bromination to C2 or C6. For instance, 1-(phenylsulfonyl)indole undergoes C2-bromination with NBS, whereas 3-methylindole derivatives without protection yield C3 products. Carbamate-protected indoles enable C6 functionalization, highlighting the interplay between steric and electronic effects.

Kinetic vs. Thermodynamic Control in Halogenation

Kinetic control dominates low-temperature brominations, favoring C3 products, while elevated temperatures promote thermodynamic products. Studies on methylindole isomers reveal activation energies of 46–50 kJ/mol, with 3-methylindole exhibiting the highest barrier due to steric hindrance. For example, bromination of 3-methylindole at 25°C yields 93% C3-bromo derivative, whereas 80°C shifts selectivity to C6.

Enzymatic Halogenation Approaches

BrvH-Mediated Bromination Mechanisms

The flavin-dependent halogenase BrvH catalyzes C3-bromination of free indole using FADH₂ and O₂, with a 97% conversion rate in 48 hours. Unlike tryptophan halogenases, BrvH does not require peptide-bound substrates, enabling broader applicability. Its mechanism involves hypobromous acid (HOBr) generation via FADH₂ oxidation, followed by electrophilic aromatic substitution at C3.

RebH Variant Engineering for Indole Substrates

Directed evolution of RebH halogenase produced variants (e.g., 3-LSR) capable of brominating 5-nitroindole and 7-azaindole with >90% yield. Co-purified alkyl hydroperoxide reductase (AhpF) from E. coli eliminates the need for exogenous flavin reductases, streamlining biocatalytic workflows.

Table 2: Enzymatic Bromination Performance

| Enzyme | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| BrvH | Indole | 25°C, 48 h | 97% | |

| RebH | 5-Nitroindole | 30°C, 24 h | 95% | |

| V-BrPO | 2-Phenylindole | pH 8.3, 21°C | 65% |

Co-Purified Reductase Systems in Biocatalysis

AhpF in E. coli extracts regenerates FADH₂ for RebH variants, reducing process complexity. This endogenous system avoids costly enzyme purification steps, though throughput is limited by AhpF’s oxygen sensitivity.

Scalability and Industrial Production Challenges

Industrial-scale production faces three key hurdles:

- Decomposition Risks: 3-Bromoindole decomposes above 65°C, necessitating cold storage (−20°C under pentane).

- Electrochemical Optimization: Graphite electrode corrosion and solvent recovery in electrochemical systems require scalable reactor designs.

- Biocatalytic Costs: BrvH and RebH require expensive FADH₂ cofactors; E. coli whole-cell systems may reduce costs but suffer from low space-time yields.

3-Bromo-1H-indole and its derivatives have emerged as promising anticancer agents due to their unique structural features and biological activities. Research has demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines, making them valuable candidates for anticancer drug development [1] . The indole scaffold, particularly when modified with bromine at the 3-position, has been shown to enhance anticancer potential through multiple mechanisms of action [6] [7].

Studies have revealed that 3-bromo-1-ethyl-1H-indole (BEI), a close derivative of 3-Bromo-1H-indole, demonstrates substantial selective cytotoxicity towards cancer cell lines, with significant decreases in the percentage of live cells compared to control groups [1] [7]. This selective action against cancer cells while sparing normal cells is a crucial characteristic that makes 3-Bromo-1H-indole derivatives particularly interesting for cancer therapy research .

Cytotoxicity Mechanisms and Apoptosis Induction

The cytotoxic effects of 3-Bromo-1H-indole and its derivatives are primarily mediated through the induction of apoptosis in cancer cells [1] [5]. Research has shown that these compounds trigger programmed cell death through multiple pathways, including both intrinsic and extrinsic apoptotic mechanisms [5] [8].

One key mechanism involves the activation of pro-apoptotic signaling proteins such as JNK (c-Jun N-terminal kinase) and p38 MAPK (Mitogen-Activated Protein Kinase) [5]. Studies on neuroblastoma cells treated with 3-bromo-indole derivatives demonstrated rapid (within 1 hour), strong, and sustained activation of p38 and JNK, with peak activation observed at 18 hours post-treatment [5]. This activation was accompanied by a delayed up-regulation of non-phosphorylated p38 and JNK, indicating a comprehensive effect on these signaling pathways [5].

Simultaneously, 3-Bromo-1H-indole derivatives have been shown to down-regulate pro-survival factors such as Akt (Protein Kinase B) [5] [8]. In neuroblastoma cells, which typically exhibit high baseline levels of activated Akt, treatment with 3-bromo-indole derivatives resulted in significant down-regulation of this pro-survival factor within 36 hours [5]. This dual action of promoting pro-apoptotic signals while suppressing pro-survival pathways creates a cellular environment that strongly favors apoptosis [5] [8].

The apoptotic cascade triggered by 3-Bromo-1H-indole derivatives involves the activation of multiple caspases, including initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3) [5]. Research has confirmed that treatment with these compounds results in strong activation and cleavage of caspase-3, caspase-8, and caspase-9, as well as cleavage of PARP-1 (Poly ADP-ribose polymerase 1), a hallmark of apoptosis [5]. The involvement of multiple caspases suggests that 3-Bromo-1H-indole derivatives can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways [5] [8].

The direct consequence of apoptosis induction by 3-Bromo-1H-indole derivatives is a significant reduction in cancer cell viability [5]. Studies using caspase inhibitors have further confirmed the central role of caspase activation in the cytotoxic effects of these compounds [5]. When specific caspase inhibitors were added prior to treatment with 3-bromo-indole derivatives, the cytotoxicity was reduced by approximately two-thirds using a pan-caspase inhibitor, by half using a specific caspase-3 inhibitor, and by one-third with specific caspase-8 or caspase-9 inhibitors [5].

In addition to direct apoptosis induction, 3-Bromo-1H-indole derivatives also affect cell cycle progression [5]. Cell cycle analysis has revealed that treatment with these compounds leads to a high percentage of cells in the apoptotic sub-G0/G1 phase, indicating significant DNA damage [5]. Furthermore, in the population of cells that remain viable, 3-bromo-indole derivatives increase the number of cells in G0/G1 and cause a prominent arrest in the G2/M phase of the cell cycle, resulting in diminished cell counts in the S-phase [5]. This cell cycle disruption contributes to the overall anticancer effect by preventing cancer cell proliferation even in cells that have not yet undergone apoptosis [5] [8].

Molecular Docking Studies with GST Isozymes

Molecular docking studies have revealed that 3-Bromo-1H-indole and its derivatives exhibit promising inhibitory effects on glutathione S-transferase (GST) isozymes, which are often overexpressed in cancer cells and contribute to chemoresistance [1] [9]. These computational analyses provide valuable insights into the binding interactions between 3-Bromo-1H-indole compounds and GST isozymes, helping to elucidate their mechanism of action at the molecular level [1] [10].

Research on 3-bromo-1-ethyl-1H-indole (BEI) has demonstrated that this compound exhibits promising glutathione S-transferase isozymes inhibition [1] [7]. Molecular docking studies were specifically conducted to determine the interactions of bonding between GST isozymes and BEI, revealing specific binding modes that contribute to the inhibitory effect [1] [9]. The ability to inhibit GST isozymes is particularly significant in cancer therapy, as these enzymes play a role in detoxifying anticancer drugs, and their inhibition can potentially enhance the efficacy of chemotherapy [9] [10].

Recent investigations have focused on indoles with 3-carboxaldehyde structure and their effects on GST enzyme activity [10]. These studies have shown that various indole derivatives can inhibit GST with IC50 values ranging from 0.042 to 1.570 millimolar and Ki values between 0.018 ± 0.01 and 1.110 ± 0.15 millimolar [10]. Among the compounds examined, 6-Methylindole-3-carboxaldehyde exhibited the highest inhibitory effect on GST activity [10].

The molecular docking analyses typically examine parameters such as binding energy, hydrogen bonding, hydrophobic interactions, and other non-covalent interactions between the 3-Bromo-1H-indole derivatives and the active site of GST isozymes [9] [10]. These studies help in understanding the structural basis for the inhibitory activity and guide the design of more potent and selective GST inhibitors based on the 3-Bromo-1H-indole scaffold [9].

Table 1: Molecular Docking Parameters of 3-Bromo-1H-indole Derivatives with GST Isozymes

| Compound | Binding Energy (kcal/mol) | Key Interactions | GST Isozyme Inhibition |

|---|---|---|---|

| 3-Bromo-1-ethyl-1H-indole | -7.2 to -8.5 | Hydrogen bonding, π-π stacking | Promising inhibition |

| 3-Bromo-1H-indole | -6.8 to -7.9 | Hydrophobic interactions | Moderate inhibition |

| 6-Methylindole-3-carboxaldehyde | -8.1 to -9.3 | Multiple hydrogen bonds | Highest inhibitory effect |

The molecular docking studies not only confirm the inhibitory potential of 3-Bromo-1H-indole derivatives against GST isozymes but also provide a rational basis for structure-based drug design to develop more effective anticancer agents targeting these enzymes [9] [10]. The computational analyses suggest that the bromine atom at the 3-position of the indole ring plays a crucial role in the binding interactions with GST isozymes, contributing to the inhibitory activity [9].

Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) studies of 3-Bromo-1H-indole and its derivatives have provided valuable insights into the structural features that influence their anticancer properties [6] [11]. These analyses help identify the key molecular determinants of activity and guide the rational design of more potent and selective anticancer agents based on the 3-Bromo-1H-indole scaffold [11] [12].

The position of the bromine atom on the indole ring significantly impacts the anticancer activity [11] [14]. Studies have shown that bromine substitution at the 3-position of the indole ring generally confers higher anticancer activity compared to other positions [11]. This enhanced activity may be attributed to the electronic effects of bromine at this specific position, which influence the compound's interaction with biological targets [11] [14].

The nature of substituents on the nitrogen atom (N1) of the indole ring also plays a crucial role in determining anticancer activity [11] [13]. Research has demonstrated that N-alkylation, particularly with ethyl or methyl groups, can enhance the anticancer properties of 3-Bromo-1H-indole derivatives [7] [11]. For instance, 3-bromo-1-ethyl-1H-indole (BEI) has shown substantial selective cytotoxicity towards cancer cell lines [1] [7].

Additional functional groups attached to the indole scaffold can further modulate the anticancer activity [11] [12]. Studies on 5-bromoindole derivatives have revealed that the presence of certain functional groups, such as carbothioamide, oxadiazole, and triazole, can enhance anticancer properties by disrupting the mitotic spindle and preventing human cancer cell proliferation, expansion, and invasion [12].

The overall molecular shape and electronic distribution of 3-Bromo-1H-indole derivatives also influence their binding to biological targets and, consequently, their anticancer activity [11] [13]. Compounds with extended shapes have shown different activity profiles compared to those with compact structures [11]. For example, compounds with 3-substituted indoles that have extended shapes similar to certain reference compounds have demonstrated comparable anticancer activity [11].

Table 2: Structure-Activity Relationships of 3-Bromo-1H-indole Derivatives for Anticancer Activity

| Structural Feature | Effect on Anticancer Activity | Examples |

|---|---|---|

| Bromine at 3-position | Enhanced activity compared to other positions | 3-Bromo-1H-indole, 3-bromo-1-ethyl-1H-indole |

| N-alkylation | Improved cytotoxicity against cancer cells | 3-bromo-1-ethyl-1H-indole, 3-bromo-1-methyl-1H-indole |

| Additional functional groups | Modulation of activity based on the nature of the group | 5-bromoindole-2-carboxylic acid derivatives |

| Molecular shape | Compact structures vs. extended shapes show different activity profiles | 3-substituted indoles with varying shapes |

SAR studies have also examined the impact of replacing the indole group with other heterocyclic systems [11]. For instance, replacement of indole groups with benzimidazole has been shown to increase certain binding parameters but practically abrogated antifusion activity entirely [11]. This finding highlights the specificity of the indole scaffold for certain anticancer mechanisms [11].

The substitution patterns on rings attached to the indole scaffold through linkers also influence anticancer activity [11] [14]. Small, nonpolar substituents on these rings generally have minimal effects on compound activity, while bulky additions can compromise binding and antiviral potency [11]. For example, meta-methoxy or para-CF3 substitution on a phenyl ring attached to an indole scaffold had no significant effect on binding affinity or potency, while 3,5-dimethoxy substitution caused only a slight decrease in biological activity [11].

Antimicrobial Activities

3-Bromo-1H-indole and its derivatives exhibit significant antimicrobial properties, making them promising candidates for the development of new antimicrobial agents [15] [16]. These compounds have demonstrated activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains that pose serious clinical challenges [15] [17].

Research has shown that compounds containing 3-bromo-indole substructures possess antibacterial activity against various Gram-positive bacteria, including resistant strains of Staphylococcus aureus [15]. The minimal inhibition concentrations (MICs) of these compounds are often lower than those of common antibiotics like vancomycin or ciprofloxacin, highlighting their potential as alternative antimicrobial agents [15].

The antimicrobial activity of 3-Bromo-1H-indole derivatives extends beyond bacteria to include fungi as well [1] [17]. Studies have demonstrated that certain 3-bromo-indole compounds show moderate antimicrobial activity against fungal pathogens such as Aspergillus niger and Phytophthora erythrospora [1] [17]. This broad-spectrum activity makes these compounds particularly valuable in addressing diverse microbial infections [15] [17].

Efficacy Against Resistant Bacterial Strains

3-Bromo-1H-indole derivatives have shown remarkable efficacy against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant Gram-positive bacteria [15] [16]. This activity against resistant pathogens is particularly significant given the global challenge of antimicrobial resistance and the urgent need for new antibacterial agents with novel mechanisms of action [15] [16].

Studies have demonstrated that compounds containing 3-bromo-indole substructures exhibit antibacterial activity against resistant strains of Staphylococcus aureus with minimal inhibition concentrations (MICs) lower than those of common antibiotics like vancomycin or ciprofloxacin [15]. The activity against multiresistant strains suggests that these compounds may employ mechanisms of action different from conventional antibiotics, which could be crucial in circumventing existing resistance mechanisms [15].

Research on 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives has revealed significant antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria [15]. These compounds have been the subject of extended structure-activity relationship studies to optimize their antimicrobial properties [15].

More recent investigations have identified 3-substituted-1H-imidazol-5-yl-1H-indoles as effective growth inhibitors against MRSA [16]. An extensive library of analogues was prepared using the Van Leusen three-component reaction, leading to the identification of compounds with favorable anti-MRSA activity (MIC ≤ 0.25 µg/mL) that also lacked cytotoxic or hemolytic properties [16]. The most active anti-MRSA compounds were found to contain halogen substitution on the indole, with the 5-position analogues typically being more active than their 6-substituted counterparts [16].

Table 3: Efficacy of 3-Bromo-1H-indole Derivatives Against Resistant Bacterial Strains

| Compound Class | Target Resistant Strains | MIC Range (µg/mL) | Comparison to Standard Antibiotics |

|---|---|---|---|

| 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives | Staphylococcus aureus (resistant) | Lower than vancomycin/ciprofloxacin | More effective |

| 3-substituted-1H-imidazol-5-yl-1H-indoles | MRSA | ≤0.25 to >200 | Varies by specific derivative |

| 3-Substituted Indole-2-one and -thione derivatives | Methicillin-resistant S. aureus | 125 µg/mL | Comparable to standard antibiotics |

Studies on 3-Substituted Indole-2-one and -thione derivatives have also shown activity against methicillin-resistant Staphylococcus aureus [17]. These compounds were found to be active at a minimum inhibitory concentration (MIC) value of 125 μg/mL [17]. While molecular docking studies indicated that these compounds presented weaker binding properties than ciprofloxacin, ampicillin, and gentamicin, their activity against resistant strains still makes them valuable candidates for further development [17].

The efficacy of 3-Bromo-1H-indole derivatives against resistant bacterial strains extends to other Gram-positive bacteria as well [15] [16]. However, most studies indicate limited activity against Gram-negative bacteria, suggesting that the cell wall structure of Gram-negative bacteria may present a barrier to the action of these compounds [16] [17]. This differential activity provides insights into the potential mechanisms of action and guides the development of strategies to enhance the spectrum of activity [15] [16].

Synergistic Effects with Conventional Antibiotics

3-Bromo-1H-indole derivatives have demonstrated promising synergistic effects when combined with conventional antibiotics, potentially offering a strategy to overcome antimicrobial resistance and enhance the efficacy of existing treatments [18] [19]. This synergistic approach could revitalize the use of antibiotics that have become less effective due to resistance development [18].

Research has shown that certain indole-triazole conjugates can significantly enhance the effectiveness of conventional antibiotics against resistant bacterial strains [18]. When tested in combination with meropenem against clinical bacterial strains, these compounds produced remarkable improvements in minimum inhibitory concentration (MIC) values [18]. Studies have documented 64-fold and 16-fold improvements in MIC when such combinations were used against Pseudomonas aeruginosa and Escherichia coli, respectively, compared to meropenem alone [18].

The synergistic effects of indole derivatives with antibiotics extend to their impact on bacterial biofilm formation and dispersion [18]. Bacteria often produce biofilms as protective barriers against antibiotics and harsh environmental conditions, making infections more difficult to treat [18]. Some indole-triazole conjugates have shown the ability to both inhibit and disperse bacterial biofilms of several microorganisms [18]. When used in combination with novobiocin at low concentrations (0.1 μM), a 26-fold enhancement in activity has been observed [18].

Table 4: Synergistic Effects of Indole Derivatives with Conventional Antibiotics

| Indole Derivative | Antibiotic Partner | Target Organism | Fold Improvement in MIC | Mechanism of Synergy |

|---|---|---|---|---|

| Indole-triazole conjugates | Meropenem | Pseudomonas aeruginosa | 64-fold | Enhanced penetration |

| Indole-triazole conjugates | Meropenem | Escherichia coli | 16-fold | Enhanced penetration |

| 2-aminoimidazole-triazole conjugate | Novobiocin | Staphylococcus aureus | 26-fold | Biofilm disruption |

| Metronidazole-triazole hybrids | Oxacillin | MRSA | 4-fold | Resensitization |

Studies on 4,5-disubstituted-2-aminoimidazole–triazole conjugates have evaluated their ability to resensitize multidrug-resistant bacteria such as MRSA and Acinetobacter baumannii to antibiotics [18]. These compounds were found to disperse or inhibit biofilm formation, with a 2–4 fold desensitization to the antibiotic oxacillin [18]. Similarly, metronidazole-triazole hybrids have shown synergistic effects against MRSA when combined with oxacillin, displaying a 4-fold improvement in MIC values compared to monotherapy [18].

The mechanisms underlying these synergistic effects may include enhanced penetration of antibiotics through bacterial membranes, inhibition of efflux pumps that normally expel antibiotics from bacterial cells, disruption of biofilm formation, and modulation of resistance mechanisms [18] [19]. By targeting these complementary pathways, 3-Bromo-1H-indole derivatives can potentially restore the effectiveness of conventional antibiotics against resistant bacterial strains [18].

These findings suggest that combination therapies involving 3-Bromo-1H-indole derivatives and conventional antibiotics could represent a promising approach to address the growing challenge of antimicrobial resistance [18] [19]. Such combinations might allow for lower doses of conventional antibiotics, reducing potential side effects while maintaining or even enhancing therapeutic efficacy [18].

Additional Bioactive Profiles

Beyond their anticancer and antimicrobial properties, 3-Bromo-1H-indole and its derivatives exhibit a range of other biological activities that further enhance their potential as therapeutic agents [22]. These additional bioactive profiles include antioxidant, anti-inflammatory, and antiviral properties, which contribute to the versatility of these compounds in addressing various health conditions [23].

Research has demonstrated that indole derivatives, including those with bromine substitution at the 3-position, possess diverse biological activities such as antioxidant, anti-inflammatory, antiviral, anti-HIV, antitubercular, antidiabetic, and antimalarial properties . This broad spectrum of activities has attracted increasing attention in recent years, as researchers explore the therapeutic potential of these compounds for various disorders .

The multifunctional nature of 3-Bromo-1H-indole derivatives makes them particularly valuable in drug discovery and development, as compounds with multiple beneficial activities could potentially address complex diseases with multifaceted pathophysiologies [22]. The following sections explore the antioxidant, anti-inflammatory, and antiviral properties of these compounds in greater detail.

Antiviral Activity in Viral Pathogen Models

3-Bromo-1H-indole and its derivatives have demonstrated promising antiviral activity against various viral pathogens, making them potential candidates for the development of new antiviral therapeutics [24]. These compounds have been evaluated in different viral pathogen models, providing valuable insights into their efficacy and mechanisms of action against viral infections [24].

Research on indole derivatives has shown significant activity against influenza A viruses, which are serious zoonotic pathogens that continuously cause pandemics in various animal hosts, including birds, pigs, and humans [24]. A study evaluating several indole derivatives, including 3-indoleacetonitrile, indole-3-carboxaldehyde, 3-carboxyindole, and gramine, found that 3-indoleacetonitrile and indole-3-carboxaldehyde exhibited profound antiviral activity against a broad spectrum of influenza A viruses when tested in A549 cells [24].

The antiviral efficacy of 3-indoleacetonitrile was particularly noteworthy in both in vitro and in vivo studies [24]. In a mouse model, 3-indoleacetonitrile at a non-toxic concentration of 20 mg/kg effectively reduced mortality and weight loss, diminished lung virus titers, and alleviated lung lesions in mice lethally challenged with A/duck/Hubei/WH18/2015 H5N6 and A/Puerto Rico/8/1934 H1N1 influenza A viruses [24]. This demonstrates the potential of indole derivatives for the treatment of influenza A virus infection [24].

Mechanistic studies have provided insights into how indole derivatives exert their antiviral effects [24]. For 3-indoleacetonitrile, the compound was found to impair viral RNA synthesis in the early stage of infection [24]. At 3 hours post-infection, no difference was observed in the relative amount of viral RNA, but at 6 and 9 hours post-infection, viral RNA yield was profoundly reduced in the presence of 3-indoleacetonitrile [24]. This suggests that the compound begins to exert its antiviral function in the initial stage of infection [24].

Table 6: Antiviral Activity of Indole Derivatives Against Various Viral Pathogens

| Indole Derivative | Target Virus | In Vitro Model | In Vivo Model | Key Findings |

|---|---|---|---|---|

| 3-indoleacetonitrile | Influenza A virus (H5N6, H1N1, H3N2) | A549 and MDCK cells | Mouse model | Reduced mortality, weight loss, lung virus titers, and lung lesions |

| Indole-3-carboxaldehyde | Influenza A virus | A549 and MDCK cells | Not tested | Reduced viral replication |

| 3-carboxyindole | Influenza A virus | A549 cells | Not tested | No significant antiviral activity |

| Gramine | Influenza A virus | A549 cells | Not tested | No significant antiviral activity |

The broad-spectrum antiviral activity of 3-indoleacetonitrile against multiple influenza A virus subtypes, including H5N6, H1N1, H3N2, and California09 H1N1 strains, suggests a common mechanism of action that targets conserved viral components or host factors essential for viral replication [24]. This broad-spectrum activity is particularly valuable for addressing the challenge of viral mutations and the emergence of new influenza strains [24].

Interestingly, the antiviral activity of indole derivatives does not appear to be mediated through immune enhancement [24]. Studies did not observe promoted cytokine or immune responses in cells treated with 3-indoleacetonitrile or indole-3-carboxaldehyde, as measured by cellular RIG-I, IFN-β, and ISG mRNA levels [24]. This suggests that these compounds directly interfere with viral replication rather than boosting host immune defenses [24].

The enzymatic halogenation of aromatic compounds represents a sophisticated biochemical process that has evolved across multiple enzyme families, each employing distinct catalytic mechanisms and cofactor requirements. Among the six major halogenase families identified to date, flavin-dependent halogenases emerge as particularly important biocatalysts for the regioselective installation of halogen atoms into electron-rich aromatic substrates [1].

| Enzyme Family | Cofactor Requirements | Substrate Specificity | Regioselectivity |

|---|---|---|---|

| Flavin-dependent halogenases (FDHs) | FAD/FADH2, O2, halide ions | Indoles, tryptophan derivatives, phenols | High (position-specific) |

| Cofactor-free haloperoxidases (HPO) | None (intrinsic activity) | Broad substrate scope | Low |

| Vanadium-dependent haloperoxidases (V-HPO) | Vanadium, H2O2, halide ions | Phenolic compounds, indoles | Moderate |

| Heme iron-dependent haloperoxidases (HI-HPO) | Heme iron, H2O2, halide ions | Aromatic compounds | Moderate |

| Non-heme iron-dependent halogenases (NI-HG) | Fe(II), 2-oxoglutarate, halide ions, O2 | Amino acids, aliphatic compounds | High |

| S-adenosyl-L-methionine dependent halogenases (S-HG) | SAM, halide ions | SAM derivatives | High |

Flavin-dependent halogenases distinguish themselves through their exceptional regioselectivity and ability to operate under mild reaction conditions. These enzymes utilize reduced flavin adenine dinucleotide as a cofactor, molecular oxygen as the terminal oxidant, and halide salts as halogen sources, enabling environmentally benign halogenation processes that proceed at room temperature and neutral pH [2].

RebH Variants: Directed Evolution for Indole Derivatives

The tryptophan 7-halogenase RebH from the rebeccamycin biosynthetic pathway has emerged as a premier platform for directed evolution studies aimed at expanding halogenase substrate scope and improving catalytic properties. Through systematic engineering approaches, researchers have developed numerous RebH variants that demonstrate enhanced activity, improved thermostability, and expanded substrate acceptance for diverse indole derivatives [5] [6].

| Variant Name | Key Mutations | Substrate Scope | Activity Improvement | Special Properties |

|---|---|---|---|---|

| Wild-type RebH | Native enzyme | Tryptophan, limited indoles | Baseline | Reference enzyme |

| 1-PVM | Thermostability mutations | Improved on tryptamine | 2-fold on tryptoline | Increased thermostability |

| 2-T | Based on 1-PVM | Enhanced tryptoline activity | Improved lysate activity | Intermediate variant |

| 3-SS | N470S, G112S, N467T | Tricyclic compounds | 9-fold on tryptoline | High regioselectivity |

| 4-V | A442V | Large indoles, carbazoles | 1.7-fold on target substrates | Accepts bulky substrates |

| 3-LSR | Multiple thermostability mutations | Broad substrate range | Thermostable variant | High temperature operation |

The directed evolution of RebH has employed substrate walking strategies, where enzyme variants are progressively evolved to accept increasingly challenging substrates. The thermostable variant 1-PVM served as the foundation for subsequent engineering efforts, demonstrating enhanced activity on tryptamine and improved stability under reaction conditions [5]. This variant incorporated multiple mutations that increased the enzyme's optimal operating temperature from 30-35°C to 40°C while simultaneously improving thermal stability.

Building upon 1-PVM, the 3-SS variant incorporated three critical active site mutations: N470S, G112S, and N467T. These modifications resulted in a remarkable 9-fold improvement in catalytic efficiency for tryptoline substrates, achieved through both increased turnover number and decreased Michaelis constant. The 3-SS variant demonstrates exceptional regioselectivity, producing 6-chlorotryptoline with 93% conversion and minimal formation of the 7-chlorinated isomer [5].

The 4-V variant, containing the single A442V mutation distant from the active site, represents a breakthrough in substrate scope expansion. This variant accepts significantly larger substrates including pentacyclic alkaloids such as yohimbine and evodiamine, compounds with molecular weights exceeding twice that of tryptophan. The 4-V variant also demonstrates activity on carbazole derivatives, marking the first reported enzymatic halogenation of this heterocyclic scaffold [5].

Recent engineering efforts have focused on developing RebH variants with altered regioselectivity patterns. Through systematic mutagenesis of active site residues, researchers have created variants capable of chlorinating substituted indoles at positions ortho, meta, and para to the indole nitrogen. These variants employ deuterium-substituted probe substrates for rapid screening via mass spectrometry, enabling efficient identification of beneficial mutations [7].

The structure-function relationships underlying RebH variant performance have been elucidated through combination of X-ray crystallography, molecular dynamics simulations, and biochemical characterization. Key findings indicate that mutations throughout the protein structure, not just within the active site, contribute to improved activity and selectivity. The substrate binding site accommodates larger substrates through conformational flexibility, with the enzyme potentially not fully enclosing bulky substrates within the active site cavity [5].

Reaction Mechanism Insights

The catalytic mechanism of flavin-dependent halogenases involves a complex series of chemical transformations that culminate in the regioselective installation of halogen atoms into aromatic substrates. Central to this process is the activation of molecular oxygen through interaction with reduced flavin cofactor, leading to the formation of reactive halogenating species capable of modifying electron-rich aromatic systems [8] [9].

FADH₂-Dependent Radical Formation Processes

The flavin-dependent halogenation mechanism initiates with the formation of reduced flavin adenine dinucleotide through the action of flavin reductase enzymes. These auxiliary enzymes utilize nicotinamide cofactors to reduce the oxidized FAD cofactor to its fully reduced FADH₂ form, which serves as the primary electron donor in the halogenation process [10] [11].

| Reaction Step | Molecular Process | Key Intermediates | Regulatory Factors |

|---|---|---|---|

| FADH₂ Formation | Flavin reductase reduces FAD to FADH₂ | FADH₂ (reduced cofactor) | NADH availability, reductase activity |

| Oxygen Activation | FADH₂ + O₂ → FAD-OOH (C4a-hydroperoxide) | FAD-C4a-hydroperoxide | Oxygen concentration |

| Halide Activation | FAD-OOH + X⁻ → HOX + FAD-OH | Hypohalous acid (HOX) | Halide concentration and type |

| Substrate Binding | Substrate binds in active site | Enzyme-substrate complex | Substrate affinity |

| Halogenation | HOX + substrate → halogenated product | Wheland intermediate | Active site architecture |

| Product Release | Product dissociates, cycle repeats | Halogenated product | Product inhibition |

The oxygen activation step represents the first committed step in the halogenation process, where FADH₂ reacts with molecular oxygen to form a C4a-hydroperoxide intermediate. This flavin-based hydroperoxide species exhibits sufficient reactivity to oxidize halide ions, generating hypohalous acid as the ultimate halogenating agent [10]. The formation of this intermediate occurs independently of substrate binding, distinguishing flavin-dependent halogenases from other flavin-containing monooxygenases that require substrate presence for cofactor oxidation.

Spectroscopic studies have provided detailed insights into the electronic transitions accompanying FADH₂ oxidation. The reduced flavin cofactor exhibits characteristic absorption bands at 360 nanometers and 450 nanometers, which undergo systematic changes upon oxygen exposure. Time-resolved spectroscopy reveals that the hydroperoxide intermediate forms within minutes of oxygen addition, with the reaction proceeding through a series of well-defined electronic transitions [10].

The halide activation process involves nucleophilic attack of halide ions on the flavin hydroperoxide intermediate, resulting in the formation of hypohalous acid and flavin hydroxide. This reaction exhibits remarkable selectivity for different halide ions, with the efficiency of hypohalous acid formation following the order: iodide > bromide > chloride. The differential reactivity reflects the varying nucleophilicity of halide ions and their ability to participate in the oxidation reaction [9].

Computational studies using density functional theory have elucidated the electronic structure changes accompanying these transformations. The flavin C4a-hydroperoxide intermediate exhibits significant electrophilic character at the terminal oxygen atom, facilitating nucleophilic attack by halide ions. The resulting hypohalous acid species maintains sufficient electrophilicity to participate in aromatic substitution reactions while remaining stable enough to migrate through the enzyme interior [8].

Substrate Binding Site Interactions

The substrate binding site of flavin-dependent halogenases employs a sophisticated network of molecular recognition elements that ensure both substrate specificity and regioselectivity. These interactions involve multiple types of non-covalent forces, including hydrogen bonding, aromatic stacking, and electrostatic interactions, which collectively position substrates for optimal halogenation [5] [8].

Tryptophan halogenases utilize a characteristic binding mode where the indole substrate is positioned through multiple aromatic residues that create a sandwiching effect around the heterocyclic ring system. Phenylalanine, tryptophan, and histidine residues provide π-π stacking interactions that stabilize the substrate in the correct orientation for halogenation. The amino acid portion of tryptophan substrates forms hydrogen bonds with glutamate and tyrosine residues, further constraining the substrate conformation [2].

The regioselectivity of halogenation arises from the precise positioning of the conserved active site lysine residue relative to the substrate binding site. This lysine residue, found at position 79 in PrnA and corresponding positions in other halogenases, plays a dual role in the catalytic mechanism. First, it serves as a hydrogen bond donor to stabilize the incoming hypohalous acid species, and second, it facilitates proton transfer during the formation of the Wheland intermediate [8].

Molecular dynamics simulations have revealed the dynamic nature of substrate binding site interactions. The enzyme active site exhibits conformational flexibility that allows accommodation of substrates with varying sizes and substitution patterns. Large substrates may not be fully enclosed within the active site cavity, suggesting that the enzyme can adapt its conformation to accommodate diverse molecular architectures [5].

The tunnel connecting the flavin binding site to the substrate binding site represents a critical architectural feature that ensures proper delivery of halogenating species. This tunnel, approximately 10 Ångstroms in length, provides a hydrophobic environment that facilitates the migration of hypohalous acid while protecting it from hydrolysis. The tunnel architecture varies among different halogenases, contributing to their distinct substrate preferences and regioselectivities [12].

Site-directed mutagenesis studies have identified specific amino acid residues that contribute to substrate recognition and binding affinity. Mutations of aromatic residues involved in π-π stacking interactions typically result in reduced substrate affinity and altered regioselectivity patterns. Similarly, modifications of residues involved in hydrogen bonding to substrate functional groups can dramatically impact enzyme activity and selectivity [7].

Halide Ion Competition Dynamics

The competition between different halide ions for binding to halogenase active sites represents a fundamental aspect of enzymatic halogenation that significantly influences product distribution and reaction selectivity. This competition involves complex thermodynamic and kinetic factors that determine which halide ion will be preferentially activated and incorporated into the final halogenated product [3] [13].

Bromide vs. Chloride Selectivity in Catalysis

The selectivity between bromide and chloride ions in enzymatic halogenation systems exhibits significant variation among different halogenase families and individual enzyme variants. Most flavin-dependent halogenases demonstrate comparable or slightly higher activity with chloride ions, reflecting the optimization of these enzymes for chlorination reactions in their natural biological contexts [13].

| Halide System | Selectivity Ratio | Mechanistic Basis | Practical Implications |

|---|---|---|---|

| Bromide vs Chloride (BrvH) | Br >> Cl (97:3 even in 10x Cl excess) | Halide binding site architecture | Selective bromination possible |

| Bromide vs Chloride (RebH) | Br > Cl (moderate preference) | Standard halogenase behavior | Can tune halide selectivity |

| Bromide vs Chloride (General FDHs) | Cl ≥ Br (typically) | Halide binding affinity | Chlorination generally preferred |

| Halide Concentration Effects | Concentration-dependent | Competitive binding kinetics | Reaction optimization needed |

| Substrate-Dependent Selectivity | Substrate-specific | Enzyme-substrate interactions | Predictable selectivity patterns |

The exceptional bromination selectivity of BrvH represents a unique case among flavin-dependent halogenases. Even when chloride ions are present in ten-fold excess over bromide ions, BrvH preferentially produces brominated products with selectivity ratios exceeding 97:3. This remarkable selectivity persists across different reaction conditions and substrate concentrations, indicating that the preference for bromide is intrinsic to the enzyme architecture rather than a kinetic artifact [3].

The molecular basis for halide selectivity involves multiple factors including halide binding affinity, nucleophilicity differences, and the geometric constraints of the halide binding site. Bromide ions exhibit higher nucleophilicity than chloride ions, making them more reactive toward the flavin hydroperoxide intermediate. However, this inherent reactivity difference alone cannot account for the extreme selectivity observed with BrvH, suggesting that specific protein-halide interactions contribute to the preference [3].

Structural analysis of halogenase-halide complexes reveals that the halide binding site architecture plays a crucial role in determining selectivity. The binding pocket must accommodate the different ionic radii of bromide and chloride ions while maintaining optimal positioning for nucleophilic attack on the flavin hydroperoxide. Variations in binding site geometry among different halogenases contribute to their distinct halide preferences [13].

The thermodynamic stability of enzyme-halide complexes also influences selectivity patterns. Spectroscopic studies demonstrate that halide binding induces conformational changes in the flavin binding pocket, with different halides producing distinct spectral signatures. These changes reflect variations in the hydrogen bonding environment and electrostatic interactions surrounding the bound halide ion [9].

Role of Halide Concentration in Product Distribution

The concentration of halide ions in the reaction medium exerts profound effects on product distribution and reaction efficiency in enzymatic halogenation systems. These concentration effects arise from competitive binding equilibria, enzyme kinetic parameters, and the influence of ionic strength on protein conformation and activity [14] [9].

At low halide concentrations, the formation of the enzyme-halide complex becomes rate-limiting, resulting in reduced overall reaction rates and potential competition from alternative reaction pathways. Under these conditions, the enzyme may undergo unproductive cycling where the flavin hydroperoxide intermediate decomposes without generating halogenated products. This decomposition pathway represents a significant limitation for practical applications requiring efficient halide utilization [15].

The relationship between halide concentration and product distribution follows complex kinetic patterns that depend on the relative binding affinities of different halides and their intrinsic reactivities. When multiple halides are present simultaneously, the product distribution reflects both the thermodynamic stability of enzyme-halide complexes and the kinetic competence of different halides in the oxidation reaction [14].

Experimental studies have demonstrated that optimal halide concentrations typically range from 1-20 millimolar for most flavin-dependent halogenases. Concentrations below this range result in incomplete substrate conversion and reduced reaction rates, while excessive halide concentrations can lead to product inhibition or enzyme deactivation. The optimal concentration varies among different halogenases and depends on their specific binding affinities and catalytic parameters [11].

The ionic strength effects of halide salts also contribute to concentration-dependent behavior. High concentrations of halide salts can alter protein conformation, affect substrate binding affinity, and influence the stability of catalytic intermediates. These effects are particularly pronounced for enzymes that rely on electrostatic interactions for substrate recognition and catalysis [9].

Allosteric coupling between the halide binding site and substrate binding site has been demonstrated in several halogenase systems. The presence of halide ions influences substrate binding affinity and vice versa, creating a complex regulatory network that optimizes enzyme activity under physiological conditions. This coupling ensures that halogenation occurs only when both substrate and halide are available in appropriate concentrations [9].